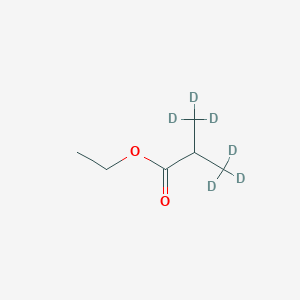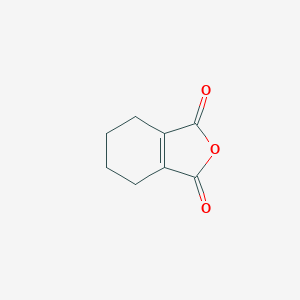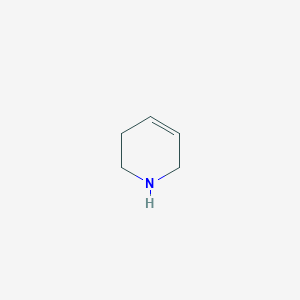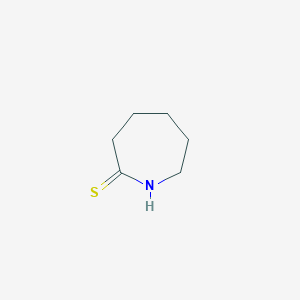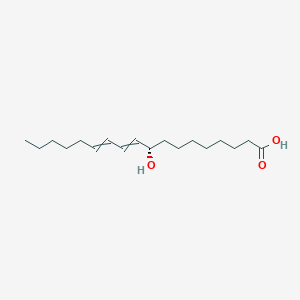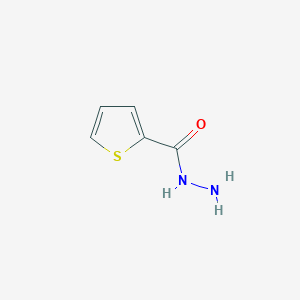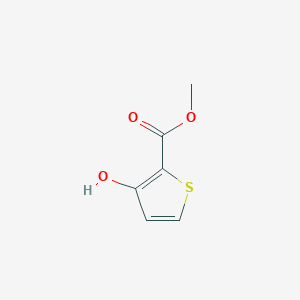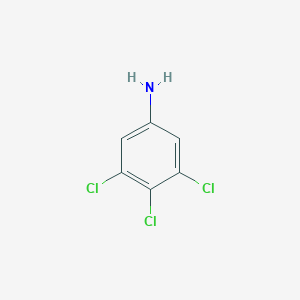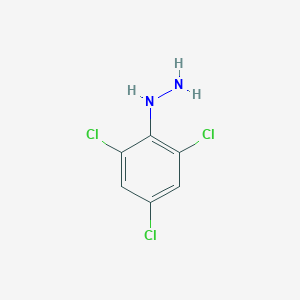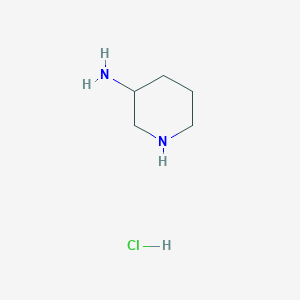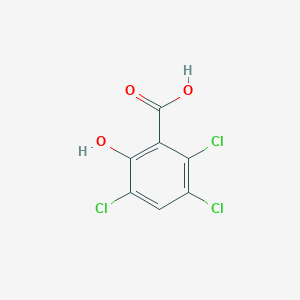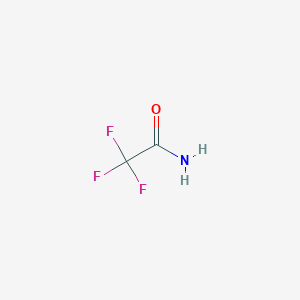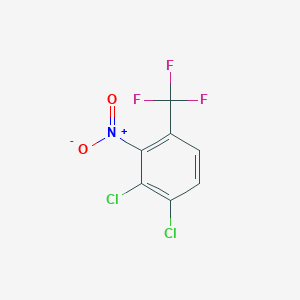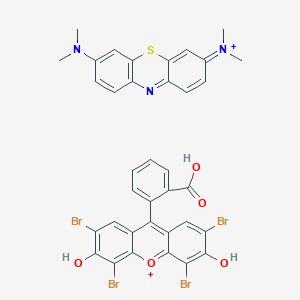
Stains, biological,Wright's
Descripción general
Descripción
Wright’s stain is a hematologic stain that facilitates the differentiation of blood cell types . It is classically a mixture of eosin (red) and methylene blue dyes . It is used primarily to stain peripheral blood smears, urine samples, and bone marrow aspirates, which are examined under a light microscope .
Synthesis Analysis
Biological stains, often known as histological stains or simply stains, are chemical substances that are utilized in biological and medical laboratories to improve the visibility of particular structures, cells, or tissues when viewed via a microscope . Wright’s stain is a type of Romanowsky stain, which is commonly used in hematology laboratory for the routine staining of peripheral blood smears .Molecular Structure Analysis
Staining is basically the artificial coloration of a substance to facilitate its examination by the use of a colored organic molecule called dye . The process can be technically performed progressively or regressively .Chemical Reactions Analysis
Biological stains function by preferentially binding to certain cellular components or structures . This gives the specimen a color and makes it easier for researchers, pathologists, and other medical professionals to examine and identify different cellular parts .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación
Hematology
Wright’s stain is a hematologic stain that facilitates the differentiation of blood cell types. It is used primarily to stain peripheral blood smears, which are examined under a light microscope . Because it distinguishes easily between blood cells, it became widely used for performing differential white blood cell counts, which are routinely ordered when conditions such as infection or leukemia are suspected .
Urine Analysis
Wright’s stain is used to stain urine samples. Urine samples stained with Wright’s stain will identify eosinophils, which can indicate interstitial nephritis or urinary tract infection .
Bone Marrow Analysis
Wright’s stain is also used for staining bone marrow aspirates, which are examined under a light microscope . This is commonly used in hematology laboratories for the routine staining of bone marrow aspirates .
Cytogenetics
In cytogenetics, Wright’s stain is used to stain chromosomes to facilitate diagnosis of syndromes and diseases .
Parasitology
Wright’s stain can be used to demonstrate malarial parasites in blood smears .
Fluorescence Microscopy
Some biological stains, including Wright’s stain, emit light when exposed to specific wavelengths and are used in fluorescence microscopy and other fluorescence-based techniques .
Microbiology
Wright’s stain can be used in microbiology to differentiate and identify different types of bacteria. The stain binds to different components of the bacterial cell, allowing for the visualization of structures such as the cell wall, cytoplasm, and nucleoid .
Genetics and Molecular Biology
Wright’s stain can be used in genetics and molecular biology for staining DNA and proteins after electrophoresis. This allows for the visualization and identification of specific DNA or protein bands .
Botany and Plant Biology
In botany and plant biology, Wright’s stain can be used to visualize and identify different types of cells and structures within plant tissues .
Aquatic Biology
Wright’s stain can be used in aquatic biology to stain and identify different types of aquatic organisms, including algae and protozoa .
Histology
In histology, Wright’s stain is used to stain tissue sections, allowing for the visualization and identification of different types of cells and structures within the tissue .
Cytology
In cytology, Wright’s stain is used to stain cell smears, allowing for the visualization and identification of different types of cells .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-10-ium-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6H,(H2-,25,26,27,28);5-10H,1-4H3/q;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKDPDWFVPGOD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=C(C3=[O+]C4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27Br4N3O5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wright stain | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



